4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Kinase Inhibitor Src-family kinase Medicinal Chemistry

4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic small molecule (MW 305.76 g/mol, C18H12ClN3) belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class, a privileged scaffold extensively employed in kinase inhibitor drug discovery. The compound features a chlorine atom at the 4-position and phenyl substituents at the 5- and 7-positions of the fused pyrrole-pyrimidine ring system.

Molecular Formula C18H12ClN3
Molecular Weight 305.8 g/mol
CAS No. 287177-10-0
Cat. No. B2366647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
CAS287177-10-0
Molecular FormulaC18H12ClN3
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=CC=C4
InChIInChI=1S/C18H12ClN3/c19-17-16-15(13-7-3-1-4-8-13)11-22(18(16)21-12-20-17)14-9-5-2-6-10-14/h1-12H
InChIKeyINLZGZMAUAHURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 287177-10-0): Core Scaffold & Sourcing Baseline


4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic small molecule (MW 305.76 g/mol, C18H12ClN3) belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class, a privileged scaffold extensively employed in kinase inhibitor drug discovery [1]. The compound features a chlorine atom at the 4-position and phenyl substituents at the 5- and 7-positions of the fused pyrrole-pyrimidine ring system . It is cataloged in authoritative databases including ChEMBL (CHEMBL426229), BindingDB (BDBM50088916), and PubChem, and is commercially available from multiple vendors at purities typically ≥95% . As an advanced intermediate, it serves as a direct precursor to potent Src-family kinase inhibitors such as CGP77675 [2].

Why Generic 4-Chloro-pyrrolopyrimidines Cannot Replace 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine


Within the pyrrolo[2,3-d]pyrimidine class, subtle substituent variations at the 5- and 7-positions profoundly alter kinase selectivity, binding mode, and downstream pharmacology [1]. The specific 5,7-diphenyl substitution pattern is not a general feature but a deliberate design element that enables potent c-Src inhibition when elaborated at the 4-position, as demonstrated by the clinical candidate CGP77675 [2]. In contrast, 5-aryl-7-alkyl or 5-unsubstituted analogs exhibit divergent selectivity profiles, often favoring EGFR, Aurora kinases, or JAK3 over Src-family kinases [3]. Therefore, substituting 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine with a generic 4-chloro-pyrrolopyrimidine or an alternative 5,7-substitution pattern risks undermining the intended biological outcome, as the diphenyl motif pre-organizes the scaffold for Src-targeted inhibitor design [4].

Quantitative Differentiation Evidence: 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine vs. Key Comparators


Src-Family Kinase Inhibitor Design: 4-Chloro vs. 4-Amino (CGP77675 Precursor vs. Final Inhibitor) Comparison

4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine functions as a critical late-stage intermediate that, upon nucleophilic substitution of the 4-chloro group with an appropriate amine, directly yields potent Src inhibitors such as CGP77675 [1]. While the final inhibitor CGP77675 inhibits purified c-Src with an IC50 of 5–20 nM (peptide substrate phosphorylation) and 40 nM (autophosphorylation) [2], the 4-chloro intermediate itself serves as a versatile diversification point. Compared to the 4-amino analog (5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, CGP-62464), which shows only weak Cdc2 inhibition (IC50 ~54 µM) [3], the 4-chloro compound retains the reactive handle necessary for generating sub-nanomolar Src-family inhibitors [1]. This chemical differentiation is quantitative: the 4-chloro atom enables a >1,000-fold improvement in potency upon amine displacement.

Kinase Inhibitor Src-family kinase Medicinal Chemistry CGP77675

PDHK Inhibition: Target Compound vs. Reference PDHK Inhibitors

Independent data from BindingDB reports that 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (BDBM50088916) exhibits weak inhibitory activity against rat pyruvate dehydrogenase kinase (PDHK), while a structurally optimized PDHK inhibitor (BDBM50236530) achieves IC50 values of 21–40 nM across PDHK isoforms 1, 3, and 4 [REFS-1, REFS-2]. This quantitative gap—approximately 62-fold—demonstrates that the 4-chloro-5,7-diphenyl scaffold alone is insufficient for potent PDHK inhibition and highlights the necessity of additional substituents for target engagement [2].

PDHK Metabolic Kinase Pyruvate Dehydrogenase Kinase Cancer Metabolism

Kinase Selectivity Profile: 5,7-Diphenyl-pyrrolo[2,3-d]pyrimidine Scaffold vs. Non-Diphenyl Analogs

Recent studies on pyrrolo[2,3-d]pyrimidine derivatives demonstrate that 5,7-diphenyl-substituted analogs exhibit preferential inhibition toward c-Src over a panel of kinases including Fyn, EGFR, Kit, Flt3, Abl, and AblT315I [1]. In contrast, pyrrolo[2,3-d]pyrimidines with alternative 5- and 7-substitution patterns, such as 5-aryl-7-alkyl or 5-unsubstituted-7-aryl analogs, show divergent selectivity, frequently favoring EGFR, Aurora A/B, or JAK3 [REFS-2, REFS-3]. This class-level selectivity distinction is critical for programs targeting Src-family kinases.

Kinase Selectivity Src Pyrrolopyrimidine Drug Design

Purity and Reproducibility: Batch-to-Batch Consistency vs. In-House Synthesized Intermediates

Commercially sourced 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is routinely supplied at ≥95% purity with full analytical characterization (NMR, HPLC) , ensuring batch-to-batch reproducibility for SAR studies. In contrast, in-house synthesized batches of this advanced intermediate may exhibit variability in purity and yield, which can confound biological assay results and delay project timelines. While quantitative head-to-head purity comparisons across all vendors are not available, the availability of a characterized commercial standard reduces synthetic burden and improves experimental reproducibility compared to custom synthesis.

Quality Control Reproducibility Chemical Purity Sourcing

Optimal Application Scenarios for 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine Based on Quantitative Evidence


Medicinal Chemistry: Late-Stage Diversification for Src-Family Kinase Inhibitor SAR

The 4-chloro handle enables direct nucleophilic aromatic substitution with diverse amines, yielding potent Src inhibitors exemplified by CGP77675 (Src IC50 = 5–20 nM) [1]. This modular approach allows medicinal chemists to rapidly explore structure-activity relationships around the 4-position while maintaining the 5,7-diphenyl core that confers Src-family selectivity [2]. The compound is thus ideal for hit-to-lead and lead optimization campaigns targeting Src-dependent cancers and bone resorption disorders.

Chemical Biology: Kinase Selectivity Probe Development

The 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine scaffold has demonstrated preferential inhibition of c-Src over Fyn, EGFR, Kit, Flt3, Abl, and AblT315I in mini-panel kinase assays [3]. When elaborated with an appropriate 4-substituent, the resulting compounds can serve as selective chemical probes to dissect Src-mediated signaling pathways. The commercial availability of the 4-chloro intermediate at ≥95% purity ensures reproducible probe synthesis across laboratories.

Metabolic Kinase Drug Discovery: PDHK Inhibitor Starting Point

Although 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine itself shows weak PDHK inhibition (IC50 = 2,600 nM), it provides a defined starting scaffold for medicinal chemistry optimization. Advanced PDHK inhibitors based on the pyrrolopyrimidine core achieve IC50 values of 21–40 nM [4], demonstrating that structure-based elaboration of the 4-chloro intermediate can yield >60-fold potency improvements for metabolic kinase targets. Procurement of this intermediate is therefore justified for PDHK-focused lead generation programs.

Process Chemistry: Reliable Intermediate for Scale-Up and Derivatization

With a defined molecular weight (305.76 g/mol), established analytical characterization (NMR, MS), and commercial availability at ≥95% purity from multiple vendors , 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine serves as a reliable advanced intermediate for process chemistry scale-up. Its single reactive chlorine center minimizes side reactions during amination, facilitating the kilogram-scale synthesis of Src inhibitors and related kinase-targeted agents.

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